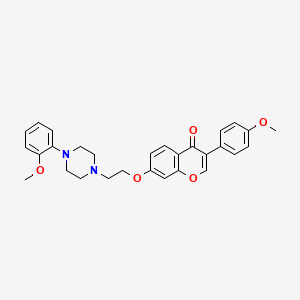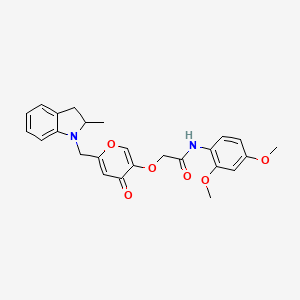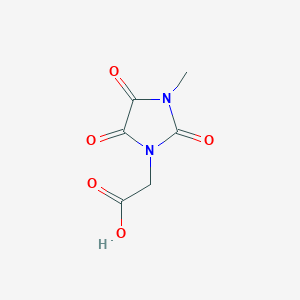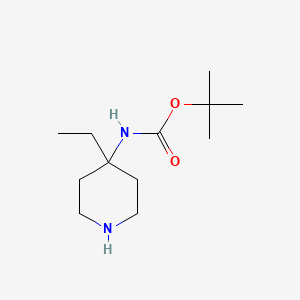![molecular formula C23H21N3O2 B2541701 N-(イミダゾ[1,2-a]ピリジン-3-イル)メチル)-2-フェノキシ-N-フェニルプロパンアミド CAS No. 1797605-44-7](/img/structure/B2541701.png)
N-(イミダゾ[1,2-a]ピリジン-3-イル)メチル)-2-フェノキシ-N-フェニルプロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
科学的研究の応用
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
作用機序
Target of Action
N-({Imidazo[1,2-a]pyridin-3-yl}methyl)-2-phenoxy-N-phenylpropanamide is a compound that has been synthesized for its potential biological activity Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been used in medicine and are known to target γ-aminobutyric acid receptors .
Mode of Action
Similar compounds, like zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that N-({Imidazo[1,2-a]pyridin-3-yl}methyl)-2-phenoxy-N-phenylpropanamide might interact with its targets in a similar manner.
Biochemical Pathways
It is known that γ-aminobutyric acid receptors, which are potential targets of this compound, play a crucial role in inhibitory neurotransmission in the central nervous system .
Result of Action
Similar compounds have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like TBHP and I2 are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated compounds and bases are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and are known for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have comparable chemical properties.
Uniqueness
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a hybrid hydrogen- and halogen-bond-donating organocatalyst sets it apart from other similar compounds .
特性
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-18(28-21-12-6-3-7-13-21)23(27)26(19-10-4-2-5-11-19)17-20-16-24-22-14-8-9-15-25(20)22/h2-16,18H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTITWVMLASJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CN=C2N1C=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541618.png)

![1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2541621.png)

![3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2541625.png)






![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)
![3-(4-methanesulfonylphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2541640.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2541641.png)
